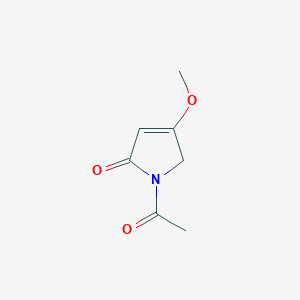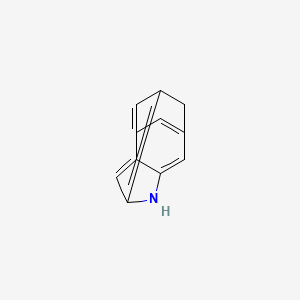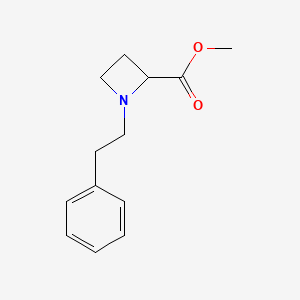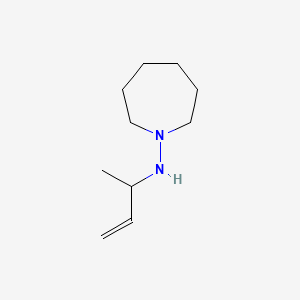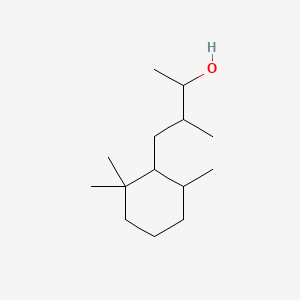
trans,trans-4''-Butyl-4-propenyl-bicyclohexyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans,trans-4’'-Butyl-4-propenyl-bicyclohexyl: is a chemical compound with the molecular formula C19H34 and a molecular weight of 262.47 g/mol . It is characterized by its bicyclic structure, which includes a butyl group and a propenyl group attached to the cyclohexyl rings. This compound is known for its unique physical and chemical properties, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans,trans-4’'-Butyl-4-propenyl-bicyclohexyl typically involves the reaction of appropriate cyclohexyl derivatives under specific conditions. One common method includes the use of Grignard reagents to introduce the butyl and propenyl groups onto the bicyclohexyl framework. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature .
Industrial Production Methods: Industrial production of trans,trans-4’'-Butyl-4-propenyl-bicyclohexyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: trans,trans-4’'-Butyl-4-propenyl-bicyclohexyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or , leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using and a can convert the propenyl group to a propyl group.
Substitution: Halogenation reactions with bromine or chlorine can introduce halogen atoms into the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium catalyst (Pd/C)
Substitution: Bromine (Br2), Chlorine (Cl2)
Major Products Formed:
Oxidation: Ketones, Carboxylic acids
Reduction: Propyl derivatives
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans,trans-4’'-Butyl-4-propenyl-bicyclohexyl is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and conformational analysis .
Biology: In biological research, this compound can be used as a model to study the interactions of bicyclic compounds with biological macromolecules. It may also serve as a ligand in the development of new pharmaceuticals .
Medicine: Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Wirkmechanismus
The mechanism of action of trans,trans-4’'-Butyl-4-propenyl-bicyclohexyl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Vergleich Mit ähnlichen Verbindungen
- trans,trans-4-Butyl-4’-propyl-1,1’-bicyclohexyl
- trans,trans-4-Propenyl-4’'-propyl-bicyclohexyl
Comparison: Compared to similar compounds, trans,trans-4’'-Butyl-4-propenyl-bicyclohexyl is unique due to the presence of both butyl and propenyl groups. This combination imparts distinct physical and chemical properties, such as higher boiling points and specific reactivity patterns .
Eigenschaften
CAS-Nummer |
694510-10-6 |
|---|---|
Molekularformel |
C19H34 |
Molekulargewicht |
262.5 g/mol |
IUPAC-Name |
1-butyl-4-[4-[(Z)-prop-1-enyl]cyclohexyl]cyclohexane |
InChI |
InChI=1S/C19H34/c1-3-5-7-17-10-14-19(15-11-17)18-12-8-16(6-4-2)9-13-18/h4,6,16-19H,3,5,7-15H2,1-2H3/b6-4- |
InChI-Schlüssel |
AOROKJCCSHCTIW-XQRVVYSFSA-N |
Isomerische SMILES |
CCCCC1CCC(CC1)C2CCC(CC2)/C=C\C |
Kanonische SMILES |
CCCCC1CCC(CC1)C2CCC(CC2)C=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


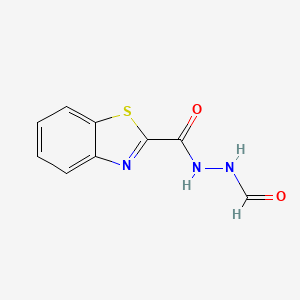
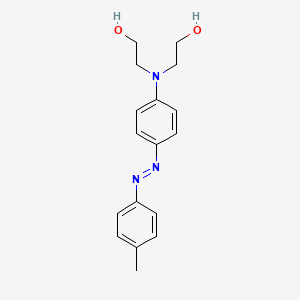

![1-[N-Benzyloxycarbonyl-(1R)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13798832.png)



